Product packaging for Caerulein precursor-related fragment Ea(Cat. No.:)

Caerulein precursor-related fragment Ea

Cat. No.: B1577622
Attention: For research use only. Not for human or veterinary use.
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Description

Caerulein precursor-related fragment Ea is a synthetic peptide related to the CPF (Caerulein Precursor Fragment) family of host-defense peptides initially isolated from amphibian skin secretions . These peptides are the subject of research due to their potent biological activity, particularly their ability to stimulate insulin release. Studies on related CPF peptides have demonstrated that they are potent insulin-releasing agents in vitro . In scientific investigations, certain CPF peptides have been shown to produce a significant increase in the rate of insulin release from clonal beta cells at very low concentrations . The mechanism of action for this activity is thought to involve, at least in part, membrane depolarization and an increase in intracellular Ca2+ concentration . Due to these properties, CPF peptides are investigated for their potential in the development of new therapeutic strategies for metabolic diseases such as Type 2 diabetes . Beyond their metabolic effects, host-defense peptides like those in the CPF family are also studied for their broad-spectrum antimicrobial activities as part of innate immunity research . This product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

bioactivity

Antibacterial

sequence

GLGSILGKILNVAGKVGKTIGKVADAVGNKE

Origin of Product

United States

Structural Biology and Structure Activity Relationship Sar of Cprf Ea

Conformational Analysis in Diverse Environments

The three-dimensional structure of CPRF-Ea is not static; it is highly dependent on its surrounding environment. mdpi.com This conformational flexibility is a key determinant of its biological action. mdpi.com

In a polar, aqueous environment, many linear cationic peptides like CPRF-Ea tend to be disordered. mdpi.com However, upon encountering a membrane or a membrane-mimetic environment, such as sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles, they often adopt a more defined secondary structure. mdpi.comnih.gov For many antimicrobial peptides, this involves the formation of structures like alpha-helices or beta-sheets. mdpi.comnih.gov This induced structure is critical for the peptide's ability to interact with and potentially disrupt the cell membrane. mdpi.com The transition from a disordered to an ordered state is a hallmark of many biologically active peptides that target cellular membranes.

Table 1: Hypothetical Secondary Structure Propensities of CPRF-Ea in Different Environments

EnvironmentPredominant Secondary StructureDescription
Aqueous Solution (e.g., water, buffer)Disordered/Random CoilThe peptide lacks a stable, defined three-dimensional structure. This flexibility allows it to remain soluble in polar solvents.
Membrane-Mimetic Solution (e.g., SDS micelles)Alpha-helical or Beta-sheetThe peptide folds into a more ordered conformation, driven by the hydrophobic interactions with the nonpolar regions of the micelles.
Anionic Phospholipid VesiclesAmphipathic HelixIn the presence of negatively charged lipids, the peptide is likely to form an amphipathic helix, with distinct polar and nonpolar faces.

The interaction of peptides like CPRF-Ea with biological membranes is largely governed by two fundamental physicochemical properties: amphipathicity and cationicity. mdpi.com

Cationicity: A net positive charge, arising from an abundance of basic amino acid residues (like lysine (B10760008) and arginine), is a common feature of many membrane-active peptides. mdpi.com This positive charge facilitates the initial electrostatic attraction to the negatively charged components often found on the surface of bacterial membranes, such as anionic phospholipids. nih.gov This electrostatic interaction is the first step in the peptide's journey towards the membrane. nih.gov

Amphipathicity: Once attracted to the membrane surface, the peptide's amphipathic nature comes into play. Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic residues within the peptide's structure. mdpi.com In a folded conformation, such as an alpha-helix, the hydrophobic amino acids will align on one face of the helix, while the hydrophilic, charged residues will align on the opposite face. This arrangement allows the hydrophobic face to insert into the lipid core of the membrane, while the hydrophilic face can remain in contact with the aqueous environment and the polar head groups of the lipids. nih.gov This insertion process is a critical step for the biological activity of many antimicrobial peptides. nih.gov

Rational Design and Synthesis of CPRF-Ea Analogs

The process of rational design involves the logical modification of a lead compound, in this case, CPRF-Ea, to enhance its desired properties or to probe its mechanism of action. nih.govnih.gov This is a cornerstone of medicinal chemistry and drug discovery. youtube.com

Several strategies can be employed to create analogs of CPRF-Ea with altered biological activity. These often involve a deep understanding of the structure-activity relationship (SAR). nih.govnih.gov

Amino Acid Substitution: Replacing specific amino acids can have profound effects. For instance, increasing the number of cationic residues (e.g., lysine, arginine) can enhance electrostatic interactions with negatively charged membranes. Conversely, substituting hydrophobic residues can modulate the peptide's ability to penetrate the membrane core.

Modifying the Peptide Backbone: Alterations to the peptide backbone, such as the introduction of non-natural amino acids or cyclization, can improve stability against proteases and constrain the peptide into a more bioactive conformation.

Truncation and Deletion: Systematically removing amino acids from the N- or C-terminus, or from internal regions, can help to identify the minimal sequence required for activity.

Identifying the amino acid residues that are critical for the function of CPRF-Ea is a key aspect of SAR studies. nih.govnih.gov This is often achieved through techniques like alanine (B10760859) scanning mutagenesis, where each amino acid in the sequence is systematically replaced with alanine, and the effect on biological activity is measured.

Residues that, when mutated, lead to a significant loss of activity are considered "key" for function. nih.gov These key residues can be involved in various aspects of the peptide's action, such as maintaining the correct three-dimensional fold, participating in direct interactions with the membrane, or facilitating peptide self-assembly. nih.govebi.ac.uk

Table 2: Hypothetical Investigation of Key Amino Acid Residues in a CPRF-Ea Analog

Original ResiduePositionSubstitutionResulting ActivityImplied Role of Original Residue
Lysine5AlanineDrastically ReducedCritical for electrostatic interaction with the membrane.
Tryptophan8AlanineModerately ReducedContributes to hydrophobic interactions and membrane insertion.
Proline12AlanineIncreased ActivityThe original proline may have introduced a kink that was suboptimal for the most active conformation.
Glycine (B1666218)15AlanineNo ChangeThis position is likely not critical for direct membrane interaction or structural integrity.

Biophysical Characterization Methodologies

A variety of biophysical techniques are essential for characterizing the structure, stability, and interactions of peptides like CPRF-Ea and its analogs. nih.govbroadinstitute.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for determining the three-dimensional structure of peptides in solution, including in membrane-mimetic environments. nih.gov

Circular Dichroism (CD) Spectroscopy: Used to assess the secondary structure content (e.g., alpha-helix, beta-sheet) of a peptide and how it changes in different environments.

Fluorescence Spectroscopy: Can be used to monitor the environment of specific amino acids, such as tryptophan, to infer membrane binding and insertion. nih.gov

Dynamic Light Scattering (DLS): A method to measure the size of particles in solution, which can be used to study peptide aggregation or its interaction with liposomes. nih.gov

Isothermal Titration Calorimetry (ITC): Provides detailed thermodynamic information about the binding of a peptide to its target, such as a lipid bilayer.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique separates molecules based on size and can be used to determine the oligomeric state of a peptide in solution. nih.govnih.govmdpi.com

These methods, often used in combination, provide a comprehensive picture of the biophysical properties of CPRF-Ea and are crucial for understanding its structure-function relationships. mdpi.comresearchgate.net

Biological Functions and Mechanistic Investigations of Cprf Ea

Antimicrobial Activities and Mechanisms of Action

While specific data for CPRF-Ea is lacking, peptides from the caerulein (B1668201) precursor fragment family are recognized as a component of the innate immune system of amphibians, defending against pathogenic microorganisms.

Specificity Against Gram-Positive and Gram-Negative Bacteria

There is no specific information in the available scientific literature detailing the activity of Caerulein precursor-related fragment Ea against specific Gram-positive or Gram-negative bacteria. However, other caerulein precursor fragment (CPF) peptides have demonstrated potent growth-inhibitory activities against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), a Gram-positive bacterium. nih.gov The broader class of antimicrobial peptides (AMPs) from frog skin, to which CPRF-Ea belongs, is known for wide-ranging antibacterial effects.

Antifungal Properties

No specific antifungal properties of this compound have been documented in the available research. Frog skin-derived peptides, as a general class, have been noted to sometimes possess antifungal capabilities, but this cannot be specifically attributed to CPRF-Ea without direct study.

Cellular Targets and Membrane Permeabilization Mechanisms

The precise cellular targets and membrane permeabilization mechanisms of CPRF-Ea are not specifically described in the scientific literature. However, for the broader family of CPF peptides, the mechanism of action is suggested to involve, at least in part, membrane depolarization. nih.govelsevierpure.com This action implies an interaction with and disruption of the integrity of the cell membrane, a common mechanism for many antimicrobial peptides that leads to the leakage of cellular contents and cell death. These peptides are often able to achieve this without disrupting the plasma membrane of mammalian cells at therapeutic concentrations. nih.govelsevierpure.com

Interaction with Microbial Components

There is no specific information available regarding the interaction of this compound with particular microbial components, such as lipopolysaccharides (LPS) on Gram-negative bacteria or teichoic acids on Gram-positive bacteria.

Immunomodulatory Roles and Signaling Pathway Engagement

Amphibian-derived peptides are increasingly recognized for their multifunctional nature, which can include immunomodulatory properties. nih.gov

Modulation of Pro-inflammatory Cytokine Production (e.g., IL-6, IL-8, TNF-α)

There are no available scientific studies that have investigated or demonstrated the specific effects of this compound on the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), or Tumor Necrosis Factor-alpha (TNF-α). While some frog-derived peptides have been shown to modulate cytokine production, this activity has not been specifically documented for CPRF-Ea. mdpi.com

Interaction with Host Immune Cell Receptors

There is no specific information available in the searched literature detailing the direct interaction of this compound or other CPF peptides with host immune cell receptors. Research has not yet characterized specific binding targets on immune cells for this family of peptides. One study noted that CPF peptides resemble mast cell degranulating peptides in composition, but also stated that their activity in this regard is not yet known. nih.gov

Endocrine and Metabolic System Modulation

Peptides derived from the caerulein precursor have demonstrated notable effects on the endocrine and metabolic systems, particularly in the regulation of key hormones involved in glucose homeostasis.

Stimulation of Glucagon-Like Peptide 1 (GLP-1) Release

Preliminary studies have suggested that CPF peptides may also influence the secretion of another critical incretin (B1656795) hormone, Glucagon-Like Peptide 1 (GLP-1). Research involving orthologs of CPF peptides, such as CPF-SE1, indicated an ability to stimulate GLP-1 release from the GLUTag intestinal L-cell line. While the precise mechanisms for CPF-induced GLP-1 release have not been fully elucidated, general pathways for GLP-1 secretion involve membrane depolarization through Na+-coupled nutrient uptake and the elevation of intracellular cAMP. researchgate.net GLP-1 itself plays a multifaceted role in metabolism, including stimulating insulin (B600854) secretion, inhibiting glucagon (B607659) release, slowing gastric emptying, and promoting satiety. nih.govyoutube.com

Other Emerging Biological Activities

Beyond their metabolic roles, some CPF peptides have shown potential in other therapeutic areas. Notably, these peptides have been found to possess potent growth-inhibitory activities against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). This antimicrobial property suggests a potential role for CPF peptides as host-defense molecules. Additionally, analysis of peptides from Xenopus laevis skin secretions, including caerulein precursor fragments, showed they have some compositional resemblance to hemolytic peptides like bombinin, although their specific activity in this area remains unconfirmed. nih.gov

Research Methodologies and Experimental Models in Cprf Ea Studies

In Vitro Assays for Functional Characterization

In vitro assays are fundamental in elucidating the biological activities of peptides like CPRF-Ea. These controlled laboratory experiments provide initial insights into its potential antimicrobial, immunomodulatory, and endocrine functions.

Microbial Growth Inhibition Assays

While direct studies on the antimicrobial properties of CPRF-Ea are not extensively documented, the general approach for assessing the antimicrobial activity of peptides in this family involves microbial growth inhibition assays. These assays are designed to determine the minimum inhibitory concentration (MIC) of a peptide required to inhibit the visible growth of a specific microorganism.

The standard method involves preparing a series of dilutions of the peptide, which are then incubated with a standardized suspension of a particular bacterium or fungus in a suitable growth medium. The growth of the microorganism is typically measured by monitoring the turbidity of the culture over a set period. The lowest concentration of the peptide that prevents visible growth is considered the MIC.

Commonly tested microorganisms would include a panel of clinically relevant bacteria, such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans.

Table 1: Representative Microbial Growth Inhibition Assay Parameters

Parameter Description
Microorganisms Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), Fungi (e.g., C. albicans)
Peptide Concentrations Serial dilutions, typically ranging from 0.1 to 100 µM
Incubation Time 18-24 hours for bacteria, 24-48 hours for fungi
Incubation Temperature 37°C for most bacteria, 30°C for fungi
Growth Medium Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi

| Readout | Visual inspection for turbidity, spectrophotometric measurement of optical density (OD) |

Cell-Based Assays for Immunomodulation and Endocrine Effects

Cell-based assays are crucial for understanding how CPRF-Ea might influence cellular processes like immune responses and hormone secretion.

In the context of immunomodulation, researchers would typically use primary immune cells (e.g., macrophages, lymphocytes) or immortalized cell lines. The peptide would be introduced to these cell cultures, and its effect on various immune parameters would be measured. This could include the production of cytokines (e.g., TNF-α, IL-6), cell proliferation, and phagocytic activity.

Regarding endocrine effects, studies on related caerulein (B1668201) precursor fragments (CPFs) have demonstrated significant insulin-releasing activity. The rat BRIN-BD11 clonal β-cell line is a common model for these investigations. In such assays, the cells are incubated with varying concentrations of the peptide, and the amount of insulin (B600854) released into the surrounding medium is quantified using techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Table 2: Insulin-Releasing Activity of Caerulein Precursor Fragments (CPFs)

Compound Concentration % Increase in Insulin Release (over basal rate) Cell Line
CPF-7 3 µM 571 ± 30% BRIN-BD11
CPF-SE1 3 µM 514 ± 13% BRIN-BD11

| CPF-1, -3, -5, -6 | 0.03 nM | Significant (P < 0.05) | BRIN-BD11 |

Data pertains to related Caerulein Precursor Fragments, not CPRF-Ea directly.

Membrane Interaction Studies

The biological activity of many peptides is contingent on their ability to interact with and traverse cell membranes. While specific membrane interaction studies for CPRF-Ea are not detailed in available research, the methodologies to investigate these interactions are well-established.

Techniques such as liposome (B1194612) leakage assays can be employed to assess a peptide's ability to disrupt lipid bilayers. In this setup, fluorescent dyes are encapsulated within artificial lipid vesicles (liposomes). The addition of a membrane-active peptide causes pore formation or disruption of the liposome membrane, leading to the release of the dye and a measurable increase in fluorescence.

Another approach involves the use of planar lipid bilayers, which allows for the measurement of ion channel formation by the peptide through electrophysiological recordings.

Advanced Spectroscopic and Microscopic Techniques

To comprehend the structure-function relationship of CPRF-Ea, advanced analytical techniques are indispensable. These methods provide insights into the peptide's three-dimensional shape and its localization within cells.

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of a peptide in solution. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can determine the relative content of α-helices, β-sheets, and random coil structures. This is often the first step in the structural characterization of a new peptide.

For a more detailed, atomic-level understanding of a peptide's three-dimensional structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for peptides in solution. Through a series of complex experiments, NMR can reveal the connectivity and spatial proximity of atoms within the peptide, allowing for the calculation of a high-resolution 3D structure. This information is critical for understanding how the peptide interacts with its molecular targets.

Fluorescence Spectroscopy and Microscopy for Cellular Localization

To determine where a peptide exerts its effects within a cell, fluorescence-based techniques are employed.

Fluorescence spectroscopy can be used to study the interaction of a peptide with cellular components in a cuvette-based format. For instance, changes in the intrinsic fluorescence of tryptophan residues within the peptide upon binding to a target can provide information about the binding event.

Fluorescence microscopy offers a more direct visualization of the peptide's location within a cell. In this approach, the peptide is typically labeled with a fluorescent dye (a fluorophore). The labeled peptide is then introduced to live or fixed cells, and its distribution is observed using a fluorescence microscope. Confocal microscopy is a particularly powerful variant that allows for the generation of high-resolution, three-dimensional images of the peptide's subcellular localization, revealing whether it accumulates in specific organelles like the mitochondria or the nucleus.

Genetic and Molecular Biology Approaches

Genetic and molecular biology techniques are fundamental to understanding the biosynthesis of CPRF-Ea and to producing it in sufficient quantities for detailed study. These approaches also allow for the systematic investigation of the relationship between the peptide's structure and its biological activity.

The journey to understanding CPRF-Ea at a molecular level begins with the isolation and sequencing of the gene that encodes its precursor protein. Early research into the biosynthesis of caerulein in the skin of Xenopus laevis laid the groundwork for these studies. nih.govnih.gov Scientists constructed cDNA libraries from the messenger RNA (mRNA) extracted from the frog's skin. nih.govnih.gov To identify the specific gene for the caerulein precursor, a synthetic deoxynucleotide probe, d(AGTCCATCCA), was designed to be complementary to the mRNA sequence coding for a segment of caerulein. nih.govnih.gov This probe was then used to screen the cDNA library, leading to the isolation and sequencing of several clones containing the genetic information for the caerulein precursor. nih.govnih.gov These studies revealed that the precursor protein contains one or more copies of the caerulein peptide, flanked by processing signals. nih.gov

Once the gene is identified, expression systems are employed to produce the peptide in larger quantities for further analysis. While specific details on the expression systems used exclusively for CPRF-Ea are not extensively documented in publicly available literature, the general principles for recombinant peptide production are well-established. Common expression systems for producing amphibian peptides include bacteria, such as Escherichia coli, and yeast, like Saccharomyces cerevisiae. nih.govnih.govmdpi.com These systems offer rapid growth and high yields of the recombinant peptide. The choice of expression vector and host organism can significantly impact the production levels and post-translational modifications of the resulting peptide. nih.govnih.gov

Vector SystemHost OrganismTypical Application in Peptide ProductionReference
pUC8 PlasmidEscherichia coliUsed in the initial cloning and sequencing of the caerulein precursor cDNA. nih.govnih.gov nih.govnih.gov
pET vectorsEscherichia coliCommonly used for high-level expression of recombinant proteins and peptides. mdpi.com
pBAD vectorsEscherichia coliAllows for tightly controlled gene expression, which is beneficial for producing potentially toxic peptides. mdpi.com
POTud/CPOTud plasmidsSaccharomyces cerevisiaeEvaluated for the secretion of recombinant proteins, including peptide precursors like the insulin precursor. nih.govnih.gov nih.govnih.gov
pOPE101 vectorEscherichia coliDesigned for the production and secretion of functional recombinant antibody fragments, a technology adaptable for other peptides. mdpi.com

Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene. springernature.com This, in turn, leads to a defined change in the amino acid sequence of the resulting protein or peptide. This method is invaluable for conducting structure-activity relationship (SAR) studies, which aim to understand how the specific amino acids in a peptide's sequence contribute to its biological function. nih.gov

Peptidomic and Proteomic Analysis Techniques (e.g., MALDI-TOF Mass Spectrometry, HPLC)

Peptidomic and proteomic approaches are essential for the direct analysis of the complex mixture of peptides and proteins found in amphibian skin secretions. nih.govresearchgate.net These techniques allow for the identification and quantification of numerous bioactive molecules, including CPRF-Ea.

A typical workflow for the peptidomic analysis of amphibian skin secretions begins with the collection of the secretion, often stimulated by a non-invasive method like norepinephrine (B1679862) injection. researchgate.net The crude secretion is then subjected to separation by reverse-phase high-performance liquid chromatography (HPLC). nih.govresearchgate.net HPLC separates the complex mixture into individual peptide components based on their physicochemical properties, such as hydrophobicity. nih.gov

The fractions collected from the HPLC are then analyzed using mass spectrometry, most commonly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. nih.govresearchgate.net MALDI-TOF MS provides a rapid and accurate determination of the molecular masses of the peptides in each fraction. acs.org For peptides of interest, further fragmentation analysis, such as tandem mass spectrometry (MS/MS), can be performed to determine their amino acid sequence. acs.org This combination of HPLC and mass spectrometry has been instrumental in the discovery and characterization of a wide array of novel peptides from amphibian skin, including various caerulein precursor fragments. nih.gov

TechniquePrincipleApplication in CPRF-Ea ResearchReference
Reverse-Phase HPLC Separates molecules based on their hydrophobicity.To purify individual peptides, including CPRF-Ea, from the complex mixture of amphibian skin secretions. nih.govresearchgate.net nih.govresearchgate.net
MALDI-TOF Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules.To determine the precise molecular weight of purified peptides, aiding in their identification. nih.govresearchgate.netacs.org nih.govresearchgate.netacs.org
Tandem Mass Spectrometry (MS/MS) Fragments a selected peptide and analyzes the masses of the fragments.To determine the amino acid sequence of novel peptides like CPRF-Ea. acs.org acs.org

Future Directions and Unexplored Avenues in Cprf Ea Research

Investigation of Novel Receptors and Binding Partners

A primary and critical avenue for future research is the definitive identification and characterization of the specific receptors and binding partners for CPRF-Ea. While its precursor, caerulein (B1668201), is known to interact with cholecystokinin (B1591339) (CCK) receptors (CCK1R and CCK2R), it remains to be elucidated whether CPRF-Ea shares these targets or possesses its own unique receptor repertoire. The structural differences between caerulein and CPRF-Ea suggest the possibility of distinct binding affinities and receptor interactions.

Future investigations should employ a multi-pronged approach to deorphanize the CPRF-Ea receptor. This would involve:

Receptor Binding Assays: Utilizing radiolabeled or fluorescently tagged CPRF-Ea to screen a wide array of cell lines expressing known G-protein coupled receptors (GPCRs) and other potential receptor families.

Affinity Chromatography and Mass Spectrometry: Immobilizing CPRF-Ea to a solid support to "pull down" interacting proteins from amphibian tissue lysates or other relevant cell models. Subsequent analysis by mass spectrometry can identify novel binding partners.

Functional Screening: Employing high-throughput screening platforms that measure downstream cellular responses, such as changes in intracellular calcium or cyclic AMP (cAMP) levels, upon application of CPRF-Ea to cells expressing a library of potential receptors.

The identification of specific CPRF-Ea receptors will be a watershed moment, paving the way for a mechanistic understanding of its biological effects and enabling the design of targeted therapeutic analogs.

Elucidation of Intracellular Signaling Cascades

Concurrent with the search for its receptors, a detailed elucidation of the intracellular signaling cascades triggered by CPRF-Ea is imperative. Preliminary studies on related amphibian peptides suggest the involvement of membrane depolarization and an increase in intracellular calcium concentration. However, the precise sequence of molecular events remains largely unknown.

Future research should focus on:

Second Messenger Quantification: Measuring the levels of key second messengers like cAMP, inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG) in response to CPRF-Ea stimulation in target cells.

Phosphorylation Profiling: Using phosphoproteomic techniques to identify proteins that are phosphorylated or dephosphorylated upon CPRF-Ea receptor activation. This can reveal the specific kinases and phosphatases involved in the signaling cascade.

Pathway Inhibition Studies: Utilizing specific pharmacological inhibitors or genetic knockdown (e.g., siRNA, CRISPR/Cas9) of suspected signaling proteins to determine their necessity in the CPRF-Ea-mediated cellular response.

A comprehensive understanding of these signaling pathways will be crucial for deciphering the full spectrum of CPRF-Ea's cellular functions and for predicting its potential physiological and pathological roles.

Cross-Species Comparative Studies on Bioactivity and Evolution

The evolutionary origins of caerulein-related peptides from a duplicated gastrointestinal hormone gene provide a fascinating backdrop for comparative studies. Future research should extend this evolutionary analysis to CPRF-Ea specifically, examining its presence, sequence variation, and bioactivity across a diverse range of amphibian species.

Key research questions to address include:

How conserved is the amino acid sequence of CPRF-Ea across different amphibian lineages?

Do these sequence variations correlate with differences in receptor binding affinity or biological activity in different species?

Can we trace the evolutionary divergence of CPRF-Ea from its precursor and related peptides, and what does this tell us about the functional pressures that shaped its evolution?

Such comparative studies will not only provide insights into the molecular evolution of this peptide family but may also uncover novel CPRF-Ea orthologs with unique and potentially valuable pharmacological properties.

Development of Advanced In Silico Modeling for Peptide Prediction and Design

The field of computational biology offers powerful tools for accelerating peptide research. Future efforts in CPRF-Ea research should leverage advanced in silico modeling to predict its structure, identify potential receptor interaction sites, and design novel analogs with enhanced or modified activities.

Future computational approaches should include:

Homology Modeling and Molecular Dynamics Simulations: To predict the three-dimensional structure of CPRF-Ea and understand its conformational dynamics in different environments.

Peptide-Protein Docking: To simulate the interaction of CPRF-Ea with potential receptor models, such as the known structures of CCK receptors or other GPCRs, to predict binding modes and affinities.

Quantitative Structure-Activity Relationship (QSAR) Studies: To correlate the structural features of CPRF-Ea and its analogs with their biological activities, enabling the rational design of more potent or selective peptides.

These computational approaches, when integrated with experimental validation, will significantly streamline the process of understanding CPRF-Ea's function and developing it for potential therapeutic applications.

Role in Native Physiological Processes of Amphibians

A fundamental, yet often overlooked, aspect of CPRF-Ea research is its endogenous role in the physiology of amphibians. While a defensive function against predators or pathogens is a common hypothesis for many skin-secreted peptides, the specific contribution of CPRF-Ea to the well-being of the frog remains to be determined.

Future research should aim to:

Localize CPRF-Ea Expression: Use techniques like in situ hybridization and immunohistochemistry to determine the specific cell types and glands within the amphibian skin that produce and store CPRF-Ea.

Investigate Release Triggers: Identify the specific physiological or environmental stimuli (e.g., stress, injury, infection) that trigger the release of CPRF-Ea from the skin glands.

Functional Studies in Amphibian Models: Develop in vivo or ex vivo amphibian models to study the effects of CPRF-Ea on native physiological processes such as wound healing, immune response, and osmoregulation. The skin of amphibians is a critical organ for respiration, hydration, and defense, and peptides like CPRF-Ea likely play a crucial role in maintaining its integrity and function. nih.govnih.gov

Unraveling the native physiological role of CPRF-Ea will not only provide a more complete biological picture of this peptide but may also reveal novel therapeutic avenues inspired by its natural functions.

Q & A

Q. How should preclinical studies of CPF-7 comply with NIH guidelines for rigor and transparency?

  • Methodological Answer : Adopt ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. Publish raw data (e.g., RNA-seq FASTQ files) in repositories like GEO or SRA. Disclose conflicts of interest, particularly if using proprietary CPF-7 analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.